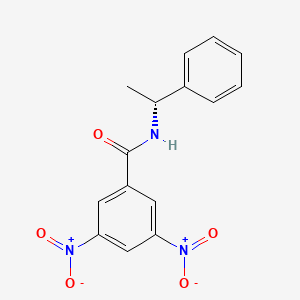

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine

Beschreibung

Structural Identification Techniques

- Infrared Spectroscopy : Strong absorption bands at 1675 cm-1 (amide I), 1540 cm-1 (asymmetric NO2 stretch), and 1345 cm-1 (symmetric NO2 stretch).

- 1H NMR (400 MHz, CDCl3): δ 8.85 (t, J = 1.6 Hz, 1H, Ar-H), 8.68 (d, J = 1.6 Hz, 2H, Ar-H), 7.35-7.28 (m, 5H, Ph), 5.48 (q, J = 6.8 Hz, 1H, CH), 1.67 (d, J = 6.8 Hz, 3H, CH3).

- 13C NMR (101 MHz, CDCl3): δ 163.2 (C=O), 148.1 (C-NO2), 140.2 (C-NO2), 134.5-126.3 (aromatic carbons), 49.8 (CH), 22.1 (CH3).

Eigenschaften

IUPAC Name |

3,5-dinitro-N-[(1R)-1-phenylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEVDCGKLRIYRW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383178 | |

| Record name | 3,5-Dinitro-N-[(1R)-1-phenylethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69632-32-2 | |

| Record name | 3,5-Dinitro-N-[(1R)-1-phenylethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine typically involves the reaction of ®-alpha-phenylethylamine with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and enantiomeric excess of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The electron-deficient 3,5-dinitrobenzoyl moiety undergoes nucleophilic aromatic substitution (NAS) at the para position relative to the nitro groups.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium methoxide | Methanol, reflux | Methoxy-substituted derivative | |

| Amines (e.g., NH<sub>3</sub>) | Polar aprotic solvent, heat | Amino-substituted benzamide |

Key Insight : Nitro groups act as strong meta-directors, but steric and electronic factors limit substitution to specific positions.

Reduction of Nitro Groups

The nitro groups can be selectively reduced to amines under catalytic hydrogenation:

Note : Full reduction yields a diamino derivative, which is susceptible to oxidation and requires inert storage.

Hydrolysis of the Amide Bond

The amide bond is cleaved under acidic or basic conditions:

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon.

Thionation to Benzothioamide

Treatment with Lawesson’s reagent converts the amide to a thioamide, enabling applications in chiral solvating agents (CSAs) for NMR spectroscopy :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Lawesson’s reagent | 1,4-Dioxane, reflux, 2 hours | (R)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide |

Yield : >85% .

Application : The thioamide enhances diastereomeric differentiation in <sup>1</sup>H NMR for enantiomer resolution .

Comparative Reactivity with Analogues

| Compound | Reactivity | Key Difference |

|---|---|---|

| (S)-(+)-Enantiomer | Identical reactivity but opposite chiral recognition properties | Configurational stability in CSA applications |

| 3,5-Dinitrobenzoyl chloride | Higher electrophilicity due to labile chloride leaving group | Used as a precursor in synthesis |

| 3,5-Dinitrobenzoic acid | Lacks the chiral amine moiety, limiting utility in enantiomer resolution | Acidic functionality for salt formation |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for enhancing the efficacy and specificity of analgesics and anti-inflammatory drugs. Its utility in drug development is highlighted by its ability to improve the pharmacological properties of target compounds.

Case Study:

In a study focusing on the synthesis of chiral drugs, researchers utilized this compound to create analogs of known analgesics. The resulting compounds exhibited improved binding affinities to pain receptors compared to their non-dinitrobenzoyl counterparts .

Analytical Chemistry

Chromatographic Techniques:

This compound is employed as a reagent in chromatographic methods, facilitating the separation and identification of complex mixtures. Its application is critical for quality control in drug manufacturing processes.

Data Table: Chromatographic Applications

Biochemical Research

Enzyme Inhibition Studies:

this compound is instrumental in studies examining enzyme inhibition and receptor binding. Its interactions with biomolecules provide insights into biological pathways and potential therapeutic targets.

Case Study:

A study investigating the binding affinity of this compound to specific enzymes revealed that it could inhibit enzyme activity effectively at certain concentrations. This inhibition was linked to alterations in metabolic pathways within cellular systems.

Material Science

Development of New Materials:

The compound's properties make it suitable for creating polymers and coatings that require enhanced durability and chemical resistance. Its chiral nature also allows for the development of materials with specific optical characteristics.

Research Findings:

Recent studies have demonstrated that incorporating this compound into polymer matrices improved their mechanical properties while maintaining thermal stability .

Environmental Monitoring

Pollutant Detection:

This chemical is utilized in detecting environmental pollutants, aiding industries in complying with regulations by identifying harmful substances across various matrices.

Application Example:

In environmental studies, this compound was used to develop sensors capable of detecting nitroaromatic compounds in water samples, showcasing its potential in environmental safety applications .

Wirkmechanismus

The mechanism of action of ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine involves its interaction with chiral centers in other molecules, facilitating the separation of enantiomers. The nitro groups and the benzoyl moiety play a crucial role in its reactivity and binding affinity to various molecular targets. The compound’s ability to form stable complexes with specific enantiomers makes it effective in chiral resolution processes.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Pair: (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine

Studies show that CSPs functionalized with the (R)-form preferentially retain (S)-configured analytes due to complementary steric and electronic interactions. For example, in reversed-phase HPLC, the (R)-CSP resolves (S)-enantiomers with separation factors (α) ranging from 1.2 to 2.5, depending on mobile-phase composition .

| Property | (R)-Form | (S)-Form |

|---|---|---|

| Elution Order | Retains (S)-analytes | Retains (R)-analytes |

| Typical α Values | 1.2–2.5 | Comparable (inverse elution) |

| CSP Stability | Stable in n-hexane/IPA mobile phase | Similar |

N-(3,5-Dinitrobenzoyl)-1-naphthylethylamine (DNB-NEA)

DNB-NEA replaces the phenyl group with a naphthyl moiety, enhancing π-π interactions. This modification improves resolution for bulkier analytes, such as polycyclic aromatic hydrocarbons. Under identical LC conditions (n-hexane/2-propanol, 80:20), DNB-NEA exhibits higher separation factors (α = 2.1–3.0) compared to the phenylethylamine derivative (α = 1.5–2.0) .

N-(3,5-Dinitrobenzoyl)leucine and Phenylglycine Derivatives

These compounds are covalent CSPs where the dinitrobenzoyl group is attached to amino acids (leucine or phenylglycine). Unlike the phenylethylamine-based CSP, these phases rely on both π-π interactions and hydrogen bonding from the amino acid side chains. For example:

- N-(3,5-Dinitrobenzoyl)-(R)-phenylglycine CSP : Resolves N-acyl-α-arylalkylamines with α values up to 3.0, outperforming the phenylethylamine analog in polar analytes .

- N-(3,5-Dinitrobenzoyl)-(S)-leucine CSP : Exhibits superior selectivity for hydrophobic analytes due to the leucine isobutyl side chain .

Biologische Aktivität

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine is a chiral compound that has garnered attention for its biological activity, particularly in the context of antiviral and antimicrobial properties. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H13N3O5

- Molecular Weight : 315.285 g/mol

- CAS Number : 69632-32-2

- Synonyms : 3,5-dinitro-N-(1-phenylethyl)benzamide, N-(3,5-dinitrobenzoyl)-alpha-phenylethylamine

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity, particularly against Hepatitis C virus (HCV). The compound acts as a chiral derivatizing agent, facilitating the differentiation of enantiomers into diastereoisomers, which may enhance its effectiveness in antiviral applications .

The precise mechanism through which this compound exerts its antiviral effects is not fully elucidated; however, it is hypothesized to interfere with viral replication processes. By modifying viral proteins or inhibiting key enzymatic pathways involved in the viral life cycle, the compound may reduce viral load and mitigate infection severity.

Antimicrobial Activity

In addition to its antiviral properties, this compound has demonstrated antimicrobial efficacy against various bacterial strains. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

A notable study evaluated the compound's effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were determined to be 25.9 μM for S. aureus and 12.9 μM for MRSA, indicating a potential for both bacteriostatic and bactericidal effects .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 25.9 |

| Methicillin-resistant S. aureus | 12.9 |

Case Study 1: Antiviral Efficacy Against HCV

In a controlled laboratory setting, this compound was tested for its ability to inhibit HCV replication. The results indicated a significant reduction in viral RNA levels in treated cells compared to controls, suggesting that the compound could be a candidate for further development as an antiviral agent .

Case Study 2: Antimicrobial Spectrum

Another study assessed the antimicrobial spectrum of the compound against various pathogens. The results showed that it was particularly effective against strains of S. aureus and Enterococcus faecalis. However, it exhibited no activity against vancomycin-resistant E. faecalis isolates, highlighting the need for further optimization of the compound's structure to enhance its antimicrobial potency .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound is crucial for evaluating its potential as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are required to fully understand its metabolic pathways and potential toxicity .

Q & A

Q. How is (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine utilized in chiral chromatography?

This compound serves as a chiral selector in Pirkle-type columns for enantiomeric separations. The chiral stationary phase (CSP) is prepared by covalently bonding the compound to γ-aminopropyl silica via in situ methods. Mobile phases, such as n-hexane/2-propanol (80:20 v/v), are optimized to achieve baseline resolution of enantiomers, with UV detection at 254 nm .

Q. What analytical techniques validate the purity and enantioselectivity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard. Key parameters include capacity factors (k, k’), separation factor (α), and resolution (R). For example, α values >1.2 indicate sufficient enantioselectivity, while R >1.5 ensures baseline separation .

Q. What is the role of mobile phase composition in separations using this CSP?

The n-hexane/2-propanol ratio modulates retention and selectivity. A 80:20 ratio balances hydrophobic interactions and hydrogen bonding, optimizing resolution for aromatic amines. Increasing 2-propanol reduces retention but may compromise α .

Q. How is the CSP synthesized and characterized?

The CSP is prepared by reacting this compound with γ-aminopropyl silica. Characterization involves elemental analysis (C, H, N, Si), solid-state NMR, and chromatographic testing using racemic probes like phenuximide .

Q. What are common challenges in CSP preparation?

Incomplete bonding of the chiral selector to silica or residual silanol groups can lead to poor reproducibility. End-capping with trimethylsilyl groups mitigates silanol interactions, improving performance .

Advanced Research Questions

Q. How does end-capping of silica impact enantiomeric resolution?

End-capped columns exhibit higher α values due to reduced silanol interactions, enhancing chiral selector accessibility. For N-(3,5-dinitrobenzoyl)-1-phenylalkylamines, α increases by 10–30% in end-capped vs. non-end-capped CSPs, particularly for analytes with longer alkyl chains .

Q. How can contradictions in reported separation factors be resolved?

Discrepancies in α may arise from differences in mobile phase composition, column temperature, or analyte structural variations (e.g., alkyl chain length). Systematic studies under controlled conditions (e.g., fixed mobile phase, 25°C) are recommended .

Q. What strategies optimize enantioselectivity for novel analytes?

Adjust mobile phase polarity (e.g., hexane/2-propanol ratios), vary column temperature, or modify selector density. For example, increasing selector coverage from 0.5 to 1.2 µmol/m² enhances α for rigid aromatic analytes .

Q. How does analyte alkyl chain length affect separation efficiency?

Longer alkyl chains (e.g., n-pentyl vs. n-propyl) increase hydrophobic interactions with the CSP, improving α. For N-(3,5-dinitrobenzoyl)-1-phenylalkylamines, α rises linearly with carbon number (n) in end-capped columns .

Q. What thermodynamic insights explain temperature-dependent elution order?

Van’t Hoff plots (ln α vs. 1/T) reveal enthalpy (ΔΔH°) and entropy (ΔΔS°) contributions. Negative ΔΔH° and ΔΔS° values indicate enthalpy-driven separations, common for hydrogen-bonding interactions in Pirkle-type CSPs .

Methodological Notes

- Data Interpretation : Report k, k’, α, and R for reproducibility. For α <1.1, consider mobile phase optimization or alternative CSPs.

- Column Maintenance : Pre-equilibrate CSPs with mobile phase for ≥12 hours to stabilize baseline .

- Safety : Handle 3,5-dinitrobenzoyl derivatives under fume hoods due to potential irritancy (refer to Sigma-Aldrich safety guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.